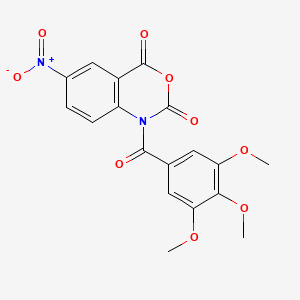
6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione is a complex organic compound with a unique structure that includes a benzoxazine ring fused with a nitro group and a trimethoxybenzoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzoxazine derivative, followed by the introduction of the trimethoxybenzoyl group through an acylation reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
化学反应分析
Types of Reactions
6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazine ring.
科学研究应用
6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the benzoxazine ring can interact with biological macromolecules, potentially leading to the modulation of enzymatic activities or signaling pathways. The trimethoxybenzoyl moiety may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to specific targets.
相似化合物的比较
Similar Compounds
3-(3,4,5-Trimethoxybenzyl)-6-nitro-1H-indole: This compound shares the trimethoxybenzoyl and nitro functionalities but differs in the core structure, which is an indole instead of a benzoxazine.
2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide: This compound also contains a nitro group and a benzene ring but has different substituents and a benzimidazole core.
Uniqueness
6-Nitro-1-(3,4,5-trimethoxybenzoyl)-2H-3,1-benzoxazine-2,4(1H)-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
属性
CAS 编号 |
87723-26-0 |
|---|---|
分子式 |
C18H14N2O9 |
分子量 |
402.3 g/mol |
IUPAC 名称 |
6-nitro-1-(3,4,5-trimethoxybenzoyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C18H14N2O9/c1-26-13-6-9(7-14(27-2)15(13)28-3)16(21)19-12-5-4-10(20(24)25)8-11(12)17(22)29-18(19)23/h4-8H,1-3H3 |
InChI 键 |
OWJJUNFVCFMWGL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12791610.png)



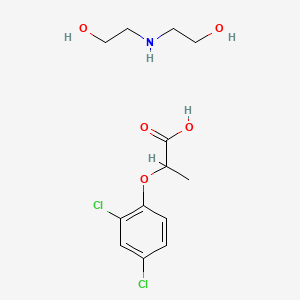
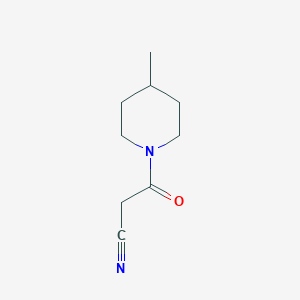
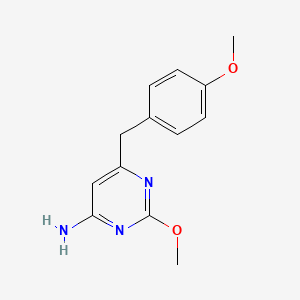

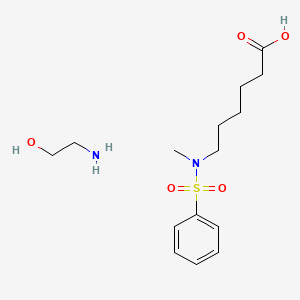
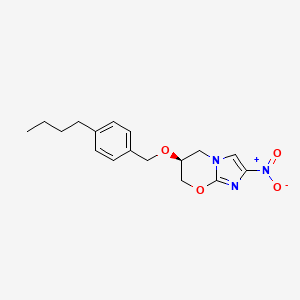

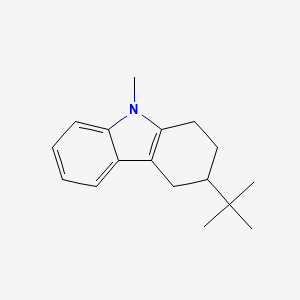
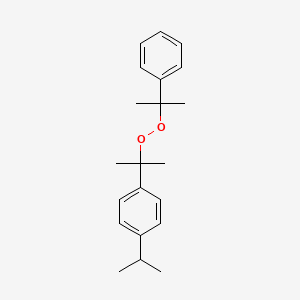
![1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12791683.png)
